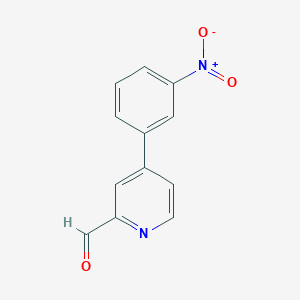
4-(3-Nitrophenyl)pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Nitrophenyl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a nitrophenyl group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)pyridine-2-carbaldehyde typically involves the nitration of pyridine derivatives followed by formylation. One common method is the nitration of 4-phenylpyridine to introduce the nitro group at the 3-position of the phenyl ring. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position of the pyridine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4-(3-Nitrophenyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Nitrophenyl)pyridine-2-carboxylic acid.
Reduction: 4-(3-Aminophenyl)pyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Nitrophenyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(3-Nitrophenyl)pyridine-2-carbaldehyde depends on its application. In biological systems, the aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets .
相似化合物的比较
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the nitrophenyl group, making it less reactive in certain substitution reactions.
Pyridine-3-carbaldehyde: Has the aldehyde group at a different position, affecting its reactivity and applications.
Pyridine-4-carbaldehyde: Similar to pyridine-2-carbaldehyde but with the aldehyde group at the 4-position.
Uniqueness
4-(3-Nitrophenyl)pyridine-2-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
52583-68-3 |
|---|---|
分子式 |
C12H8N2O3 |
分子量 |
228.20 g/mol |
IUPAC 名称 |
4-(3-nitrophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-11-6-10(4-5-13-11)9-2-1-3-12(7-9)14(16)17/h1-8H |
InChI 键 |
XVVCSDJOANJABB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


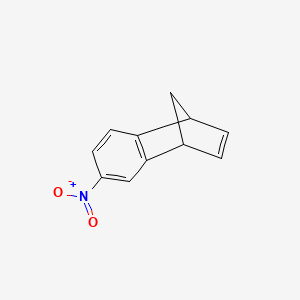
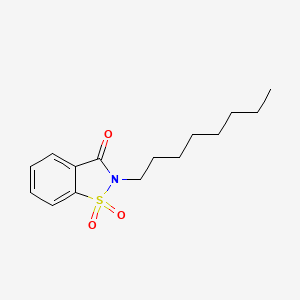
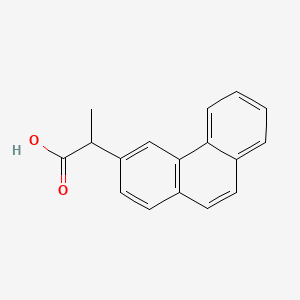
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

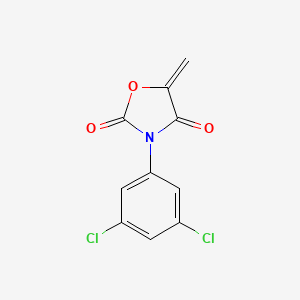
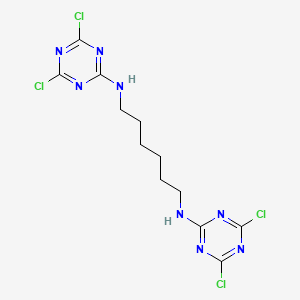
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
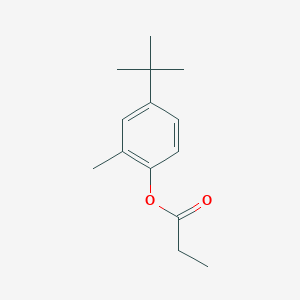

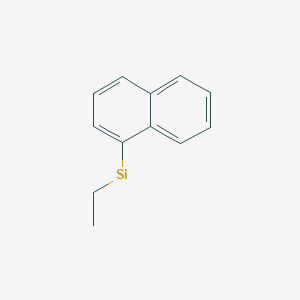
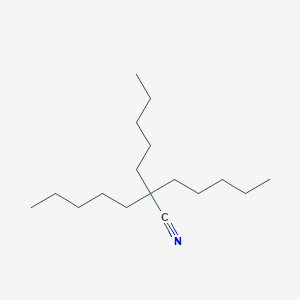
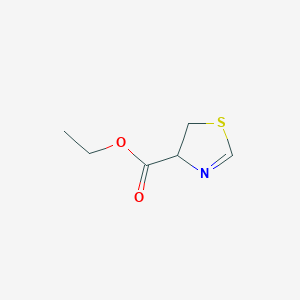
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
